molecular formula C9H10F2OS B13334330 1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol

1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol

Katalognummer: B13334330
Molekulargewicht: 204.24 g/mol
InChI-Schlüssel: SJDOICJASPQDKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol is an organic compound with the molecular formula C9H10F2OS and a molecular weight of 204.24 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethane-1-thiol group. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol typically involves the following steps:

Analyse Chemischer Reaktionen

1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The thiol group can form covalent bonds with target proteins, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol can be compared with similar compounds such as:

    1-[2-(Methoxy)phenyl]ethane-1-thiol: This compound lacks the fluorine atoms, resulting in different chemical and biological properties.

    1-[2-(Trifluoromethoxy)phenyl]ethane-1-thiol: The presence of an additional fluorine atom in the trifluoromethoxy group further enhances its lipophilicity and reactivity.

    1-[2-(Chloromethoxy)phenyl]ethane-1-thiol:

Eigenschaften

Molekularformel

C9H10F2OS

Molekulargewicht

204.24 g/mol

IUPAC-Name

1-[2-(difluoromethoxy)phenyl]ethanethiol

InChI

InChI=1S/C9H10F2OS/c1-6(13)7-4-2-3-5-8(7)12-9(10)11/h2-6,9,13H,1H3

InChI-Schlüssel

SJDOICJASPQDKQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1OC(F)F)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.